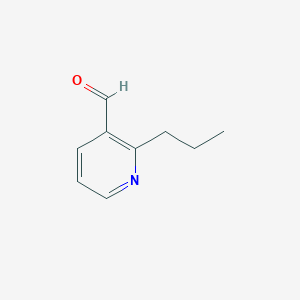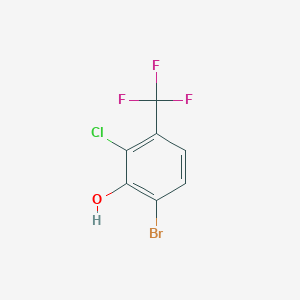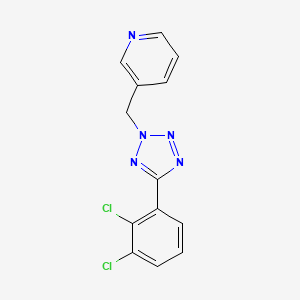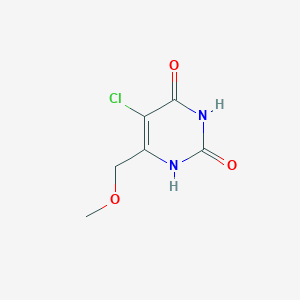
2-Propylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylnicotinaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of nicotinaldehyde, where a propyl group is attached to the second carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with a propyl halide in the presence of a base. Another method includes the oxidation of 2-propylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-propylnicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-propylnicotinyl alcohol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 2-Propylnicotinic acid.
Reduction: 2-Propylnicotinyl alcohol.
Substitution: Imines, oximes.
Wissenschaftliche Forschungsanwendungen
2-Propylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-propylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a valuable compound in studying oxidative stress and related cellular processes.
Vergleich Mit ähnlichen Verbindungen
Nicotinaldehyde: The parent compound, differing by the absence of the propyl group.
2-Methylnicotinaldehyde: Similar structure with a methyl group instead of a propyl group.
2-Ethylnicotinaldehyde: Contains an ethyl group instead of a propyl group.
Uniqueness: 2-Propylnicotinaldehyde is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
NGDZGEWXEXQCGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)

![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)




![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)

![Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)

